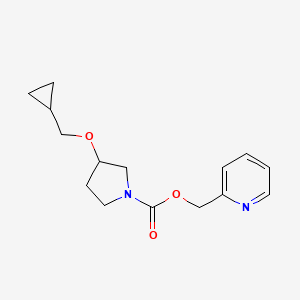

Pyridin-2-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

pyridin-2-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-15(20-11-13-3-1-2-7-16-13)17-8-6-14(9-17)19-10-12-4-5-12/h1-3,7,12,14H,4-6,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOBFXXBSQPETP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)OCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Strategies

Pyrrolidine Ring Construction

The pyrrolidine scaffold is typically synthesized via cyclization or multicomponent reactions.

Method 1: Cyclization of Aminols

- Procedure : Reacting 4-aminobutanol derivatives under acidic or basic conditions to form the pyrrolidine ring.

- Example : A modified approach from uses ethyl 2,4-dioxovalerate in glacial acetic acid with aromatic aldehydes and amines to yield substituted pyrrolidinones.

- Yield : 70–80%.

Method 2: Ring-Closing Metathesis (RCM)

Introduction of Cyclopropylmethoxy Group

The 3-position is functionalized via alkylation or nucleophilic substitution.

Method 1: Alkylation of Pyrrolidin-3-ol

- Reagents : Cyclopropylmethyl bromide, NaH (base), DMF (solvent).

- Conditions : 0°C to room temperature, 12–24 hours.

- Source : Analogous to alkylation in, where cyclopropylmethoxy groups are introduced to phenolic compounds.

- Yield : 65–75% (estimated).

Method 2: Mitsunobu Reaction

Esterification with Pyridin-2-ylmethanol

The carboxylate group at the 1-position is esterified using coupling agents.

Method 1: EDC/HOBt-Mediated Coupling

- Reagents : Pyridin-2-ylmethanol, EDC, HOBt, DCM.

- Conditions : Room temperature, 12 hours.

- Source : Similar to ester formations in and.

- Yield : 80–90%.

Method 2: Acid Chloride Intermediate

Full Synthetic Pathways

Optimization and Challenges

Regioselectivity in Alkylation

Stereochemical Control

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.

Substitution: Both nucleophilic and electrophilic substitution reactions can modify the pyridine or pyrrolidine rings, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-2-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylic acid, while reduction could produce pyridin-2-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine.

Scientific Research Applications

Pyridin-2-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used to investigate biological pathways and interactions due to its potential bioactivity.

Medicine: It may be explored for its therapeutic potential, particularly in drug discovery for treating various diseases.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyridin-2-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Detailed studies, including molecular docking and biochemical assays, are conducted to elucidate these interactions and their effects on cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its combination of:

- Pyrrolidine core : A five-membered nitrogen-containing ring, common in bioactive molecules for conformational restriction.

- Cyclopropylmethoxy group: A cyclopropane-linked methoxy substituent, known to resist oxidative metabolism.

- Pyridin-2-ylmethyl ester : A pyridine-based ester that may participate in π-π stacking or hydrogen bonding.

Comparison Table

Detailed Analysis

Cyclopropylmethoxy Group

The target compound’s single cyclopropylmethoxy group contrasts with Compound 21 (three such groups on a dihydrobenzofuran scaffold) . Increased cyclopropylmethoxy substitution may enhance lipophilicity and membrane permeability but could reduce solubility.

Pyridine vs. Fluoropyridine

Ester Variations

The acrylate group in ’s compound introduces α,β-unsaturation, enabling Michael addition reactions—unlike the stable carboxylate in the target compound. This difference may influence reactivity in prodrug designs .

Protective Groups

tert-Butyl () and TBS () groups are common in synthetic intermediates to mask reactive sites (e.g., -OH or -NH). Their absence in the target compound suggests it may be a final product or require fewer synthetic steps .

Research Implications and Limitations

While the provided evidence lacks pharmacokinetic or potency data for the target compound, structural parallels suggest:

- Limitations : Absence of cyclopropylmethoxy-specific metabolic studies necessitates further investigation.

Biological Activity

Pyridin-2-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a cyclopropylmethoxy group and a pyrrolidine carboxylate moiety. The structural formula can be represented as follows:

1. Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of pyrrolidine have been shown to inhibit cancer cell proliferation in various models, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways related to tumor growth.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.5 | Apoptosis induction |

| Pyridin analogs | MDA-MB-231 | 10.2 | EGFR inhibition |

2. Anti-inflammatory Effects

Pyridin derivatives have also been investigated for their anti-inflammatory properties. Studies have demonstrated that these compounds can downregulate pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

3. Antimicrobial Activity

The compound has shown promise in antimicrobial assays, particularly against Gram-positive bacteria and certain fungi. The presence of the pyridine ring is believed to enhance its interaction with microbial cell membranes, leading to increased efficacy.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an observed increase in apoptotic markers.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Further investigations into the SAR revealed that modifications on the cyclopropylmethoxy group could enhance biological activity. For example, substituting different alkoxy groups resulted in varying levels of potency against cancer cells, suggesting that fine-tuning the chemical structure could optimize therapeutic effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing pyridin-2-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification reactions. For example, the cyclopropylmethoxy group can be introduced via alkylation of pyrrolidine intermediates using cyclopropylmethyl bromide under basic conditions (e.g., NaH/THF at 0°C) . Esterification of the pyrrolidine carboxylate with pyridin-2-ylmethanol may employ coupling agents like DCC (dicyclohexylcarbodiimide) in dichloromethane . Optimization requires monitoring reaction progress via TLC or LC-MS, adjusting stoichiometry (e.g., 1.2 equivalents of alkylating agents), and controlling temperature to minimize side reactions.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Confirm substituent positions (e.g., cyclopropylmethoxy protons at δ 0.5–1.5 ppm, pyridine aromatic protons at δ 7.5–8.5 ppm) .

- HPLC : Assess purity (>95% by area normalization under reverse-phase conditions).

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₇H₂₂N₂O₃: 302.37) .

Q. What crystallographic tools are suitable for determining its solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement . For intermolecular interaction analysis, Mercury CSD can visualize hydrogen bonds (e.g., C—H⋯O/N) and packing patterns . Hirshfeld surface analysis (e.g., via CrystalExplorer) quantifies interaction contributions (e.g., H⋯H, F⋯H contacts) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropylmethoxy group influence conformational dynamics?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model rotational barriers of the cyclopropylmethoxy substituent. Compare with experimental data (e.g., NOESY NMR for spatial proximity) to identify dominant conformers. Crystallographic data from related compounds (e.g., ) suggest that bulky substituents induce torsional angles of 53–73° between aromatic and pyrrolidine rings .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell-based assays) to identify assay-specific artifacts.

- SAR Studies : Synthesize analogs (e.g., replacing cyclopropylmethoxy with methoxy or allyloxy groups) to isolate substituent effects .

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinity independently of cellular metabolism .

Q. How can computational modeling predict its pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.

- Molecular Dynamics (MD) : Simulate membrane permeation (e.g., POPC lipid bilayers) to assess passive diffusion rates.

- Metabolite Prediction : Apply software (e.g., GLORY) to identify potential oxidation sites (e.g., cyclopropane ring opening or pyrrolidine N-dealkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.